molecular formula C21H20N4O4S B5614033 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide

2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide

Cat. No.: B5614033
M. Wt: 424.5 g/mol
InChI Key: TULGDJWIDAUQEE-UHFFFAOYSA-N
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Description

2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a benzimidazole moiety, and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Benzimidazole Formation: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative.

    Coupling Reactions: The thiazole and benzimidazole rings are then coupled using appropriate reagents and conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the attachment of the trimethoxyphenyl group to the acetamide backbone through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzimidazole rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole and benzimidazole rings are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.

Medicine

    Drug Development: The compound could be a lead molecule for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Potential use as anti-inflammatory, anticancer, or antiviral agents.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Chemical Manufacturing: Used as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-phenylacetamide: Lacks the trimethoxyphenyl group.

    2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4-dimethoxy-phenyl)-acetamide: Similar structure with fewer methoxy groups.

Uniqueness

The presence of the trimethoxyphenyl group in 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially improved pharmacokinetic profiles.

Properties

IUPAC Name

2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-27-16-8-13(9-17(28-2)20(16)29-3)23-19(26)11-25-15-7-5-4-6-14(15)24-21(25)18-10-22-12-30-18/h4-10,12H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGDJWIDAUQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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